Oxodipine
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Overview
Description
Preparation Methods
The synthesis of oxodipine typically involves the Hantzsch dihydropyridine synthesis method. This method includes the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt . The reaction conditions often involve refluxing the reactants in ethanol or another suitable solvent . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity .
Chemical Reactions Analysis
Oxodipine undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form pyridine derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding dihydropyridine derivatives.
Substitution: Various substitution reactions can occur at the aromatic ring or the dihydropyridine ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Oxodipine has several scientific research applications:
Chemistry: Used as a model compound in studies of calcium channel blockers and their synthesis.
Biology: Investigated for its effects on cellular calcium channels and related signaling pathways.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in quality control.
Mechanism of Action
Oxodipine exerts its effects by blocking L-type calcium channels, which are voltage-gated channels found in the smooth muscle of blood vessels . By inhibiting calcium ion influx, this compound causes vasodilation and reduces blood pressure . The molecular targets include the α1 subunit of the L-type calcium channel .
Comparison with Similar Compounds
Oxodipine is similar to other dihydropyridine calcium channel blockers such as nifedipine and amlodipine . this compound has unique structural features, such as the presence of a benzodioxole moiety, which may contribute to its distinct pharmacological profile . Other similar compounds include felodipine and isradipine .
Properties
CAS No. |
90729-41-2 |
---|---|
Molecular Formula |
C19H21NO6 |
Molecular Weight |
359.4 g/mol |
IUPAC Name |
5-O-ethyl 3-O-methyl 4-(1,3-benzodioxol-4-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C19H21NO6/c1-5-24-19(22)15-11(3)20-10(2)14(18(21)23-4)16(15)12-7-6-8-13-17(12)26-9-25-13/h6-8,16,20H,5,9H2,1-4H3 |
InChI Key |
MSOAVHHAZCMHDI-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(NC(=C(C1C2=C3C(=CC=C2)OCO3)C(=O)OC)C)C |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C(C1C2=C3C(=CC=C2)OCO3)C(=O)OC)C)C |
119914-33-9 119914-34-0 |
|
Synonyms |
oxodipine |
Origin of Product |
United States |
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